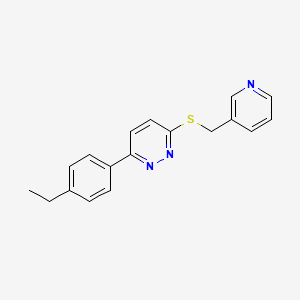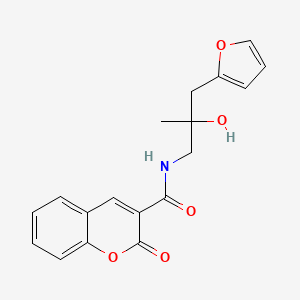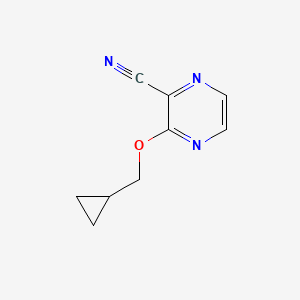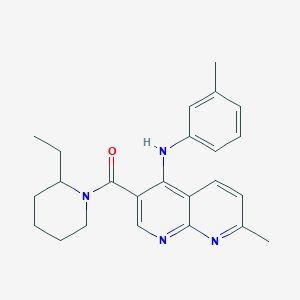
N-(5-chloro-2-piperidinophenyl)-4-methylbenzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-chloro-2-piperidinophenyl)-4-fluorobenzenecarboxamide” is a chemical compound with the molecular formula C18H18ClFN2O and a molecular weight of 332.8 . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the sources I found .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
Benzamide derivatives, particularly 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, have been synthesized and evaluated for their effects on gastrointestinal motility. These derivatives, including benzoyl, phenylsulfonyl, and benzylsulfonyl variants, have shown the potential to accelerate gastric emptying and increase the frequency of defecation. Notably, a compound identified as 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide (13a, Y-36912) was found to be a selective 5-HT4 receptor agonist, offering a promising prokinetic profile with reduced side effects attributed to minimal 5-HT3- and dopamine D2 receptor-binding affinity. This compound, through oral administration, enhanced gastric emptying and defecation in mice, suggesting potential as a novel prokinetic agent effective for both upper and lower gastrointestinal tracts (Sonda et al., 2004).
Modification for Biological Effect Improvement
5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, the active substance in the drug Niclosamide (Phenasal), was modified to improve its biological effect. The reactions with higher amines and 1-(2-aminoethyl)-piperazine resulted in water-soluble ammonium salts while retaining pharmacophoric groups essential for antihelminthic effect. The product structure, confirmed through X-ray analysis, showed potential for enhanced pharmacological activity without nucleophilic aromatic substitution of chlorine (Galkina et al., 2014).
Metabolism of Orexin Receptor Antagonist
N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is an orexin 1 and 2 receptor antagonist developed for insomnia treatment. The disposition of [14C]SB-649868 in humans indicated primary elimination through feces and a notable presence of more slowly cleared metabolites, as evidenced by the longer half-life of plasma radioactivity compared to unchanged SB-649868. The principal circulating components were SB-649868 and an unusual hemiaminal metabolite, suggesting extensive metabolism primarily via oxidation of the benzofuran ring (Renzulli et al., 2011).
Glycine Transporter 1 Inhibition
The identification of 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n) as a potent glycine transporter 1 (GlyT1) inhibitor highlighted the potential of specific structural modifications for improving drug-like properties and central nervous system activity. This compound exhibited potent GlyT1 inhibitory activity, favorable pharmacokinetics, and increased cerebrospinal fluid concentration of glycine in rats (Yamamoto et al., 2016).
Mecanismo De Acción
Safety and Hazards
This compound is not intended for human or veterinary use and should be used for research purposes only.
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-chloro-2-piperidin-1-ylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-5-7-15(8-6-14)19(23)21-17-13-16(20)9-10-18(17)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHJLURKESLXDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-({[(4-methylbenzoyl)oxy]imino}methyl)aniline](/img/structure/B2417725.png)
![6-(1H-indol-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2417726.png)


![2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2417730.png)
![N-[[4-(4-bromophenyl)-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2417733.png)

![1-(5-(3-hydroxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2417739.png)

![(2Z)-2-Cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)acetamide](/img/structure/B2417743.png)

![3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine](/img/structure/B2417745.png)

![2-chloro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2417748.png)